molecular formula C16H17NO3 B382067 N-(2-ethoxyphenyl)-2-methoxybenzamide CAS No. 306279-65-2

N-(2-ethoxyphenyl)-2-methoxybenzamide

Cat. No. B382067
CAS RN: 306279-65-2
M. Wt: 271.31g/mol
InChI Key: IFOHCGGZEGVBME-UHFFFAOYSA-N
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Description

“N-(2-ethoxyphenyl)-2-methoxybenzamide” is an organic compound that likely contains a benzamide group (a carboxamide group attached to a phenyl group) and methoxy and ethoxy groups attached to the phenyl rings. These functional groups could give the compound unique chemical properties .


Molecular Structure Analysis

The molecular structure of “N-(2-ethoxyphenyl)-2-methoxybenzamide” would be characterized by the presence of a benzamide group and methoxy and ethoxy groups attached to the phenyl rings . These groups could influence the compound’s physical and chemical properties.


Chemical Reactions Analysis

The chemical reactions of “N-(2-ethoxyphenyl)-2-methoxybenzamide” would likely be influenced by the presence of the benzamide, methoxy, and ethoxy groups. For example, the benzamide group might undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an amine.


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-ethoxyphenyl)-2-methoxybenzamide” would be influenced by its molecular structure. For example, the presence of the benzamide group could increase its polarity and potentially its solubility in polar solvents .

Scientific Research Applications

Molecular Structure Analysis

  • Molecular Structure and Intermolecular Interactions: N-3-hydroxyphenyl-4-methoxybenzamide, a related compound, has been studied for its molecular structure using techniques like X-ray diffraction and DFT calculations. This research highlights the significance of intermolecular interactions, like dimerization and crystal packing, in influencing molecular geometry, particularly the rotational conformation of aromatic rings (Karabulut et al., 2014).

Radiolabeled Compound Research

  • Positron Emission Tomography (PET) Study: A derivative, [18F]4-(2'-methoxyphenyl)-1-[2'-[N-(2''-pyridinyl)-p-fluorobenzamido]ethyl]-piperazine, known as [18F] p-MPPF, has been used in PET studies to investigate serotonergic neurotransmission. It has applications in radiochemistry and can provide insights into animal and human brain functions (Plenevaux et al., 2000).

Chemical Synthesis and Catalysis

  • Rhodium-Catalyzed Chemodivergent Annulations: The use of N-methoxybenzamides in Rhodium(III)-catalyzed C-H activation has been explored. This approach leads to chemodivergent cyclizations, highlighting the compound's utility in organic synthesis (Xu et al., 2018).

Crystallography

  • Hydrogen-Bonded Structures: Research on 2-ethoxybenzamide, structurally similar to N-(2-ethoxyphenyl)-2-methoxybenzamide, has revealed insights into its crystal structure. It forms hydrogen-bonded ribbons arranged in a herringbone pattern, contributing to our understanding of molecular interactions and crystal packing (Pagola & Stephens, 2009).

Pharmacological Research

  • Antiviral Activity

    N-phenylbenzamide derivatives, including compounds related to N-(2-ethoxyphenyl)-2-methoxybenzamide, have been synthesized and shown to possess antiviral activities against Enterovirus 71, suggesting potential therapeutic applications (Ji et al., 2013).

  • Antibacterial Properties

    Modifications of methoxybenzamides, like 3-methoxybenzamide, have led to the development of potent antibacterial compounds. These studies provide a framework for the synthesis of derivatives with improved pharmaceutical properties (Haydon et al., 2010).

Safety and Hazards

Without specific safety data, it’s difficult to comment on the potential hazards of “N-(2-ethoxyphenyl)-2-methoxybenzamide”. As with all chemicals, it should be handled with appropriate safety precautions .

properties

IUPAC Name

N-(2-ethoxyphenyl)-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-3-20-15-11-7-5-9-13(15)17-16(18)12-8-4-6-10-14(12)19-2/h4-11H,3H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFOHCGGZEGVBME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301288363
Record name N-(2-Ethoxyphenyl)-2-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301288363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

306279-65-2
Record name N-(2-Ethoxyphenyl)-2-methoxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306279-65-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Ethoxyphenyl)-2-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301288363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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